molecular formula C15H16O4 B8687698 2-cyclopropyl-7,8-dimethoxy-2H-chromene-5-carbaldehyde CAS No. 192315-06-3

2-cyclopropyl-7,8-dimethoxy-2H-chromene-5-carbaldehyde

Cat. No. B8687698
M. Wt: 260.28 g/mol
InChI Key: JGEUJXVLIVMCNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05773446

Procedure details

A solution of 48 ml of morpholine in 50 ml of toluene was added dropwise over 1 hr. under argon to an ice-cold solution of 143 ml of sodium dihydrido-bis-(2-methoxyethoxy) aluminate (3.5M in toluene) diluted with 200 ml of toluene. The resulting reduction solution was then added dropwise under argon during 1 hr. to a solution, cooled to -35° C., of 46 g of methyl (RS)-2-cyclopropyl-7,8-dimethoxy-2H-1-benzopyran-5-carboxylate in 200 ml of toluene and the mixture was stirred at -15° C. for a further 4 hrs. The reaction was stopped by the cautious addition of 40 ml of 3N NaOH and the mixture was left to warm. Extraction: 3×600 ml of ice-water, 1×600 ml of toluene. Chromatography: silica gel, hexane/ethyl acetate 5:1. Crystallization from diethyl ether/ hexane. (RS)-2-Cyclopropyl-7,8-dimethoxy-2H-1-benzopyran-5-carbaldehyde was obtained as a solid.
Quantity
48 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
sodium dihydrido-bis-(2-methoxyethoxy) aluminate
Quantity
143 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
46 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
40 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
N1CCOCC1.[CH:7]1([CH:10]2[CH:15]=[CH:14][C:13]3=[C:16]([C:24](OC)=[O:25])[CH:17]=[C:18]([O:22][CH3:23])[C:19]([O:20][CH3:21])=[C:12]3[O:11]2)[CH2:9][CH2:8]1.[OH-].[Na+]>C1(C)C=CC=CC=1>[CH:7]1([CH:10]2[CH:15]=[CH:14][C:13]3=[C:16]([CH:24]=[O:25])[CH:17]=[C:18]([O:22][CH3:23])[C:19]([O:20][CH3:21])=[C:12]3[O:11]2)[CH2:8][CH2:9]1 |f:2.3|

Inputs

Step One
Name
Quantity
48 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
sodium dihydrido-bis-(2-methoxyethoxy) aluminate
Quantity
143 mL
Type
reactant
Smiles
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
46 g
Type
reactant
Smiles
C1(CC1)C1OC=2C(C=C1)=C(C=C(C2OC)OC)C(=O)OC
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
40 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-15 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at -15° C. for a further 4 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The resulting reduction solution was then added dropwise under argon during 1 hr
Duration
1 h
WAIT
Type
WAIT
Details
the mixture was left
TEMPERATURE
Type
TEMPERATURE
Details
to warm
EXTRACTION
Type
EXTRACTION
Details
Extraction
CUSTOM
Type
CUSTOM
Details
Crystallization from diethyl ether/ hexane

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C1(CC1)C1OC=2C(C=C1)=C(C=C(C2OC)OC)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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